2-((4-Cyanobenzyl)thio)-6-(4-methoxyphenyl)nicotinonitrile

Description

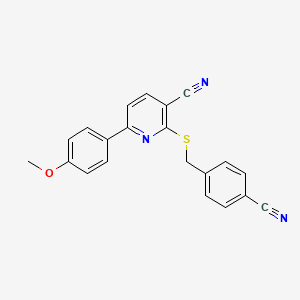

2-((4-Cyanobenzyl)thio)-6-(4-methoxyphenyl)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine core substituted with a 4-cyanobenzylthio group at the 2-position and a 4-methoxyphenyl moiety at the 6-position.

Properties

IUPAC Name |

2-[(4-cyanophenyl)methylsulfanyl]-6-(4-methoxyphenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3OS/c1-25-19-9-6-17(7-10-19)20-11-8-18(13-23)21(24-20)26-14-16-4-2-15(12-22)3-5-16/h2-11H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIIVRBDOXQYOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Cyanobenzyl)thio)-6-(4-methoxyphenyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a 4-cyanobenzylthiol reacts with a 6-(4-methoxyphenyl)nicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Cyanobenzyl)thio)-6-(4-methoxyphenyl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Cyanobenzyl)thio)-6-(4-methoxyphenyl)nicotinonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties, such as optoelectronic materials.

Mechanism of Action

The mechanism of action of 2-((4-Cyanobenzyl)thio)-6-(4-methoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile ()

- Key differences: Replaces the 4-cyanobenzyl group with a 4-bromobenzyl moiety (electron-withdrawing but less polar than cyano). Substitutes the 4-methoxyphenyl group with a 2-thienyl heterocycle (electron-rich, planar structure). Adds a trifluoromethyl group at the 4-position (strong electron-withdrawing, lipophilic).

2-((2-Chlorobenzyl)thio)-4-(4-methoxyphenyl)-6-(p-tolyl)nicotinonitrile ()

- Key differences: Uses a 2-chlorobenzyl group (sterically hindered, moderately electron-withdrawing) instead of 4-cyanobenzyl. Retains the 4-methoxyphenyl group but adds a p-tolyl substituent (electron-donating methyl group).

- Safety data (P201, P210 codes) highlight handling precautions due to halogenated components .

2-chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile ()

- Key differences :

- Replaces the thioether (-S-) linkage with an ether (-O-) group.

- Introduces chloro and fluoro substituents at the 2- and 5-positions.

- Halogenation enhances metabolic resistance but may increase toxicity risks .

Core Structure Variations: Nicotinonitrile vs. Pyrimidinone

Pyrimidinone Derivatives (: Compounds 2d and 2e)

- Key differences: Core structure: Pyrimidinone (oxygen-containing heterocycle) vs. nicotinonitrile (nitrile-substituted pyridine). Substituents: Nitrophenyl and methoxyphenyl groups at analogous positions.

- Implications: Pyrimidinones exhibit higher polarity due to the carbonyl group, reducing membrane permeability compared to nicotinonitriles.

Table 1: Comparative Data for Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Substituents |

|---|---|---|---|---|---|

| Target Compound* | C₂₁H₁₅N₃OS | 349.43 | N/A | N/A | 4-Cyanobenzylthio, 4-methoxyphenyl |

| 2-((4-Bromobenzyl)thio)-6-(2-thienyl)-... | C₁₈H₁₁BrF₃N₂S₂ | 465.32 | N/A | N/A | 4-Bromobenzyl, 2-thienyl, CF₃ |

| 2d (Pyrimidinone) | C₁₉H₁₆N₄O₄S | 396.10 | 227.6–228.6 | 83.9 | 4-Nitrophenyl, p-tolylamino |

| 2e (Pyrimidinone) | C₁₉H₁₆N₄O₅S | 412.10 | 217.1–217.3 | 79.6 | 3-Nitrophenyl, 4-methoxyphenylamino |

| 2-chloro-5-fluoro-6-((4-methoxybenzyl)oxy)... | C₁₄H₁₀ClFN₂O₂ | 292.69 | N/A | N/A | Cl, F, 4-methoxybenzyloxy |

*Calculated molecular weight for the target compound based on its structure.

Key Observations:

- Synthetic Efficiency: Pyrimidinone derivatives () show high yields (~80%), suggesting robust synthetic routes for analogous compounds .

- Molecular Weight : The target compound (349.43 g/mol) falls within the drug-like range, whereas halogenated analogs (e.g., 465.32 g/mol in ) may face bioavailability challenges.

- Thermal Stability: Higher melting points in pyrimidinones (217–228°C) indicate stronger intermolecular interactions compared to nicotinonitriles .

Biological Activity

2-((4-Cyanobenzyl)thio)-6-(4-methoxyphenyl)nicotinonitrile is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyanobenzyl group and a methoxyphenyl moiety attached to a nicotinonitrile backbone. The presence of both electron-withdrawing (cyanide) and electron-donating (methoxy) groups suggests potential interactions with various biological targets, influencing its pharmacological profile.

Research indicates that the compound may exhibit activity against certain enzymes and receptors, potentially influencing pathways related to cancer and inflammation. The cyanopyridine scaffold has been noted for its ability to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in the immune response and tumor progression .

Case Studies and Research Findings

- Inhibition of IDO1 : A study highlighted that compounds similar to this compound demonstrated significant inhibition of IDO1, which is crucial in cancer immunotherapy. The potency of these compounds was comparable to established inhibitors like GDC-0919 .

- Cytotoxicity Assays : Various assays have been conducted to assess the cytotoxic effects of this compound on cancer cell lines. Results indicated that it exhibits selective cytotoxicity towards certain types of cancer cells, suggesting potential as an anticancer agent.

- Anti-inflammatory Properties : Preliminary studies have shown that the compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. This was assessed through in vitro models, measuring cytokine production and cell viability under inflammatory conditions.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.